N-cyclopropyl-2-[(1-cyclopropyl-2-oxopyrrolidin-3-yl)-methylamino]acetamide
Description
N-cyclopropyl-2-[(1-cyclopropyl-2-oxopyrrolidin-3-yl)-methylamino]acetamide is a complex organic compound characterized by its unique cyclopropyl and pyrrolidinone moieties
Properties
IUPAC Name |
N-cyclopropyl-2-[(1-cyclopropyl-2-oxopyrrolidin-3-yl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-15(8-12(17)14-9-2-3-9)11-6-7-16(13(11)18)10-4-5-10/h9-11H,2-8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMBPYNBIZBWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CC1)C2CCN(C2=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[(1-cyclopropyl-2-oxopyrrolidin-3-yl)-methylamino]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolidinone ring: This can be achieved through the cyclization of a suitable amino acid derivative under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a strong base to facilitate nucleophilic substitution.
Coupling of the pyrrolidinone and cyclopropyl groups: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts or reagents.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[(1-cyclopropyl-2-oxopyrrolidin-3-yl)-methylamino]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or pyrrolidinone moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-cyclopropyl-2-[(1-cyclopropyl-2-oxopyrrolidin-3-yl)-methylamino]acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[(1-cyclopropyl-2-oxopyrrolidin-3-yl)-methylamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and pyrrolidinone moieties may facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-[(1-cyclopropyl-2-oxopyrrolidin-3-yl)-methylamino]acetamide
- N-cyclopropyl-2-[(1-cyclopropyl-2-oxopyrrolidin-3-yl)-methylamino]propionamide
- N-cyclopropyl-2-[(1-cyclopropyl-2-oxopyrrolidin-3-yl)-methylamino]butyramide
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
